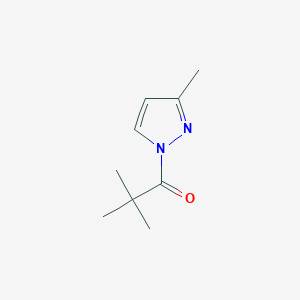
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated pyrazole derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but different physical properties.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Propriétés
Numéro CAS |
89444-90-6 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(3-methylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14N2O/c1-7-5-6-11(10-7)8(12)9(2,3)4/h5-6H,1-4H3 |
Clé InChI |
RBSFZHAKSJATCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


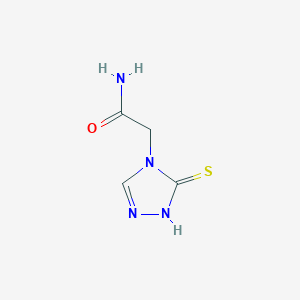

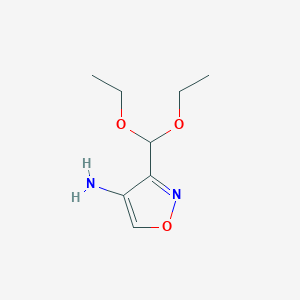
![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)


![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)
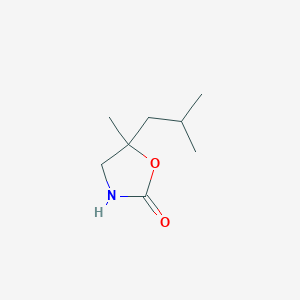
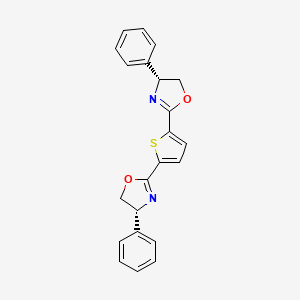

![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
